Diltiazem(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

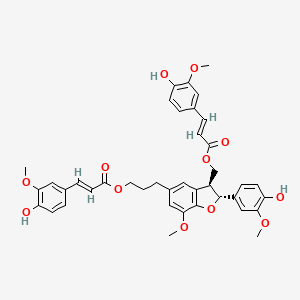

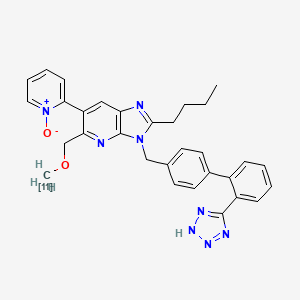

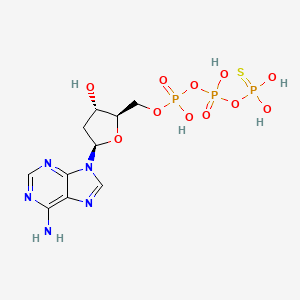

Diltiazem(1+) is an ammonium ion resulting from the protonation of the nitrogen of the dimethylaminoethyl substituent of diltiazem. The major species at pH 7.3. It has a role as a histamine agonist, a calcium channel blocker and a vasodilator agent. It is a conjugate acid of a diltiazem. It is an enantiomer of an ent-diltiazem(1+).

科学的研究の応用

Pharmacological Properties and Therapeutic Efficacy

Diltiazem, an effective calcium channel blocker, is primarily used for treating stable angina, angina due to coronary artery spasm, and hypertension. Its pharmacological profile includes electrophysiological, hemodynamic, and antiarrhythmic similarities with other calcium channel blockers like nifedipine and verapamil. The drug's antianginal mechanism, while not fully understood, seems to involve both an increase in myocardial oxygen supply and a decrease in demand, primarily through coronary artery dilation and hemodynamic alterations. Further studies are required to establish its role in treating other conditions like unstable angina and supraventricular tachyarrhythmias (Chaffman & Brogden, 1985), (Buckley et al., 1990).

Inhibition of Calcium Channels in Photoreceptors

Diltiazem, commonly used to inhibit vascular L-type Ca channels, also affects cyclic-nucleotide gated (CNG) channels, including cGMP-gated channels in photoreceptors. It has potential neuroprotective properties in retinitis pigmentosa, a degenerative photoreceptor disease. Research on photoreceptor Ca channels revealed diltiazem's unusual potency and efficacy, suggesting unique properties of these channels compared to other L-type channels, which is vital for exploring neuroprotective therapies (Hart et al., 2003).

Cardioprotective Effects

Diltiazem has shown cardioprotective effects, especially when combined with superoxide dismutase (SOD), in myocardial ischemia-reperfusion injury models. This combination therapy enhances cardiac function, reduces myocardial infarction area, and alleviates oxidative stress, suggesting potential benefits in reducing oxygen stress damage and inhibiting cell apoptosis (Chen et al., 2017).

Impact on Extraocular Muscle Contractility

In ophthalmology, diltiazem has been noted to reduce the contractility of extraocular muscles both in vitro and in vivo, suggesting a potential non-surgical treatment for strabismus and other oculomotor dysfunctions like blepharospasm (Jacoby et al., 1990).

Radioprotective Effects

Diltiazem has been observed to protect against ionizing radiation-induced death in mice. Its radioprotective properties, possibly due to interference with cellular calcium influx or direct inactivation of radiation-induced free radicals, indicate its potential as a less toxic radioprotector (Floersheim, 1993).

Drug Delivery Systems

Research has also focused on developing sustained-release matrix tablets for diltiazem, enhancing its efficacy and convenience in cardiovascular treatments. This involves utilizing polymers like Hypromellose and Eudragit for controlled drug release (Khemariya et al., 2010).

特性

製品名 |

Diltiazem(1+) |

|---|---|

分子式 |

C22H27N2O4S+ |

分子量 |

415.5 g/mol |

IUPAC名 |

2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl-dimethylazanium |

InChI |

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/p+1/t20-,21+/m1/s1 |

InChIキー |

HSUGRBWQSSZJOP-RTWAWAEBSA-O |

異性体SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

正規SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CC[NH+](C)C)C3=CC=C(C=C3)OC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)

![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)

![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)

![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)